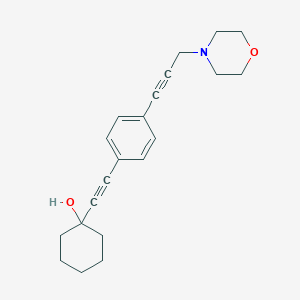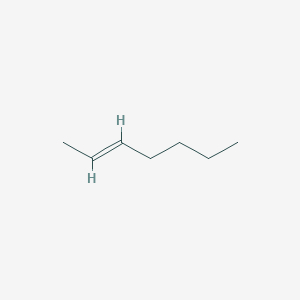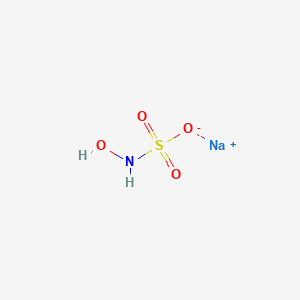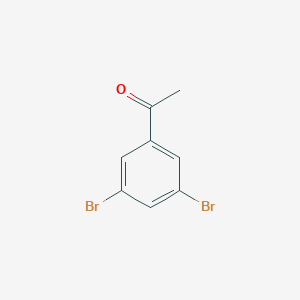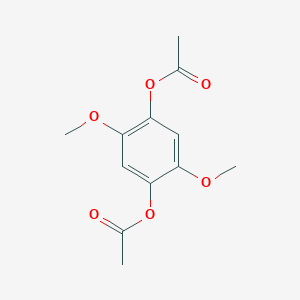
Hydroquinone, 2,5-dimethoxy-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroquinone, 2,5-dimethoxy-, diacetate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is commonly referred to as HQD and is a derivative of hydroquinone. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. HQD is widely used in the synthesis of various organic compounds and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of HQD is not fully understood. However, it is believed that HQD acts as a nucleophile, reacting with electrophilic compounds to form covalent adducts. This reaction results in the formation of new compounds with unique properties.
Effets Biochimiques Et Physiologiques
HQD has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, HQD has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
HQD has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. Additionally, HQD is stable under normal laboratory conditions and can be stored for extended periods. However, HQD does have some limitations. It is toxic and can be harmful if ingested or inhaled. Therefore, proper safety precautions must be taken when handling HQD.
Orientations Futures
There are several future directions for the use of HQD in scientific research. One potential application is in the development of new anti-cancer drugs. HQD has been shown to have anti-cancer properties and could be used as a starting point for the development of new drugs. Additionally, HQD could be used in the development of new materials such as polymers and resins. Finally, HQD could be used in the synthesis of new organic compounds with unique properties.
Conclusion:
In conclusion, HQD is a chemical compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and has a wide range of applications in scientific research. HQD has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for the use of HQD in scientific research, including the development of new anti-cancer drugs and the synthesis of new organic compounds with unique properties.
Méthodes De Synthèse
The synthesis of HQD involves the reaction of hydroquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of HQD, which is then purified using various techniques such as recrystallization and chromatography. The synthesis of HQD is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
HQD is widely used in scientific research due to its unique properties. It is used in the synthesis of various organic compounds such as indole derivatives, which have anti-cancer properties. HQD is also used in the synthesis of various pharmaceuticals such as antihistamines and anti-inflammatory drugs. Additionally, HQD is used in the development of new materials such as polymers and resins.
Propriétés
Numéro CAS |
14786-37-9 |
|---|---|
Nom du produit |
Hydroquinone, 2,5-dimethoxy-, diacetate |
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
(4-acetyloxy-2,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-11-5-10(16-4)12(18-8(2)14)6-9(11)15-3/h5-6H,1-4H3 |
Clé InChI |
MTULFFCSNLBUSM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1OC)OC(=O)C)OC |
Synonymes |
2,5-Dimethoxy-1,4-benzenediol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



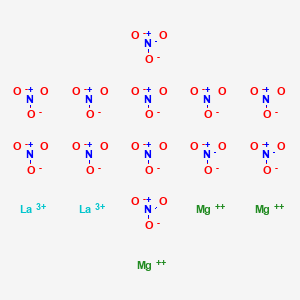

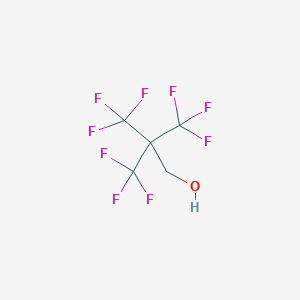
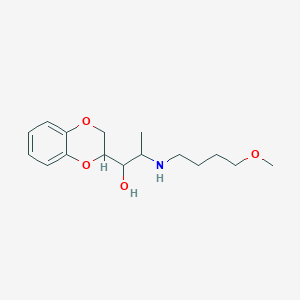
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
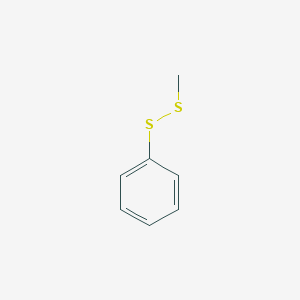
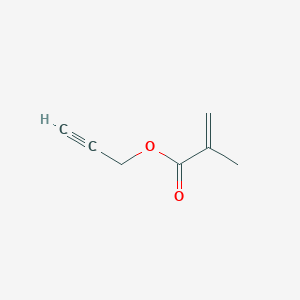
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
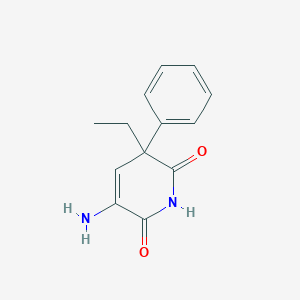
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
